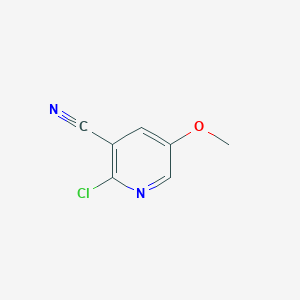

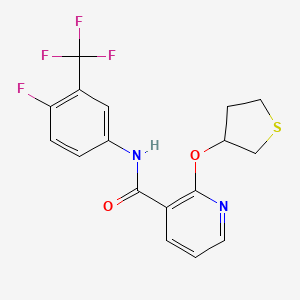

![molecular formula C13H21ClN2O2 B2394782 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride CAS No. 2470437-18-2](/img/structure/B2394782.png)

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride” has a CAS Number: 2470437-18-2 and a molecular weight of 272.77 . It is a powder at room temperature .

Synthesis Analysis

There are several methods for synthesizing pyrido[1,2-a]pyrimidin-4-one derivatives. One method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130 °C in DMF . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The IUPAC name of the compound is 3-(2-ethoxyethyl)-2-methyl-1,6,7,8-tetrahydro-4H-pyrido [1,2-a]pyrimidin-4-one hydrochloride . The InChI code is 1S/C13H20N2O2.ClH/c1-3-17-9-7-11-10 (2)14-12-6-4-5-8-15 (12)13 (11)16;/h6,14H,3-5,7-9H2,1-2H3;1H .Chemical Reactions Analysis

A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 272.77 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The chemical compound falls into the broader category of substituted tetrahydropyrimidine derivatives, which are synthesized for various biological activities. A study by Gondkar, Deshmukh, and Chaudhari (2013) explored the synthesis, characterization, and in-vitro anti-inflammatory activity of similar compounds. Their research highlighted the potential of these derivatives to exhibit potent in-vitro anti-inflammatory activity, suggesting a promising area for further investigation into their use in scientific research, specifically in the development of anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Catalytic Applications

The research on pyranopyrimidine scaffolds by Parmar, Vala, and Patel (2023) reviews the synthetic pathways and applications of pyranopyrimidines in medicinal and pharmaceutical industries. Their work focuses on the synthesis of diverse derivatives through one-pot multicomponent reactions using hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This review underscores the significance of these compounds in developing lead molecules for pharmaceutical applications, hinting at the versatile research applications of pyrido[1,2-a]pyrimidin-4-one derivatives (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory and Biological Activities

Further expanding on the anti-inflammatory properties, Rashid et al. (2021) review the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines. This comprehensive overview not only confirms the anti-inflammatory potential of pyrimidine derivatives but also discusses their varied pharmacological effects, including antimicrobial, antiviral, and antifungal activities. Such diverse biological activities make compounds like 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride valuable for scientific research aimed at discovering new therapeutic agents (Rashid et al., 2021).

Applications in Drug Development

The study of pyrimidine derivatives in the context of anticancer activities is detailed by Kaur et al. (2014), focusing on the patent literature that illustrates the potential of these compounds in developing anticancer drugs. The review highlights the diverse mechanisms through which pyrimidine-based scaffolds exert their cell-killing effects, showcasing the flexibility and potential of such compounds in cancer research and therapy development (Kaur et al., 2014).

Propiedades

IUPAC Name |

3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16;/h3-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHEAFCBQBJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=C(N=C2CCCCN2C1=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394699.png)

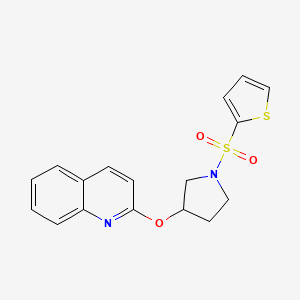

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2394701.png)

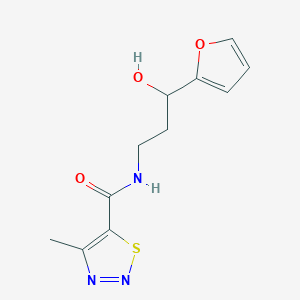

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide](/img/structure/B2394707.png)

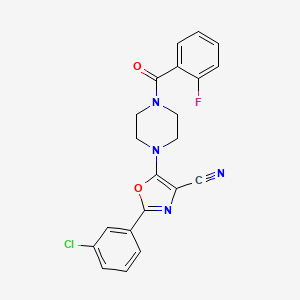

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)